5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(Propan-2-yl)benzyl chloride with 5-mercapto-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar biological activities and is being investigated for its potential as a therapeutic agent.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic semiconductors and other advanced materials.
Agricultural Chemistry: Thiadiazole compounds have been explored as potential pesticides and herbicides due to their ability to inhibit specific enzymes in plants and pests.
Mechanism of Action
The mechanism of action of 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(Chlorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure with a chlorobenzyl group instead of a propan-2-yl group.
5-{[4-(Fluorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Contains a fluorobenzyl group, which may alter its biological activity.
5-{[4-(Methylbenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Features a methylbenzyl group, potentially affecting its chemical reactivity.
Uniqueness
The presence of the propan-2-yl group in 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine may confer unique properties, such as increased lipophilicity, which can enhance its ability to penetrate cell membranes and interact with intracellular targets. This structural feature may also influence its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-8(2)10-5-3-9(4-6-10)7-16-12-15-14-11(13)17-12/h3-6,8H,7H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLDTGLWGLMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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